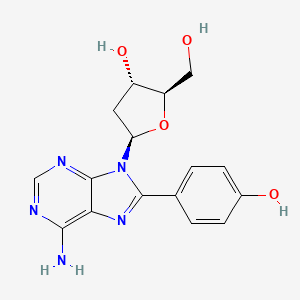![molecular formula C8H6ClN3O B12935496 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12935496.png)
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is a chemical compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The presence of a chlorine atom and an aldehyde group in its structure makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazine ring, followed by chlorination and aldehyde formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid.
Reduction: 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The chlorine atom and aldehyde group may play crucial roles in binding to these targets and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid
- 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanol
- 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid
Uniqueness
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H6ClN3O |
|---|---|
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde |
InChI |
InChI=1S/C8H6ClN3O/c9-8-7-2-1-6(3-4-13)12(7)11-5-10-8/h1-2,4-5H,3H2 |
Clé InChI |
JAGJWFCBEXYYMS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C(=C1)C(=NC=N2)Cl)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


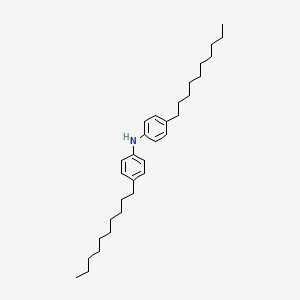
![2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one](/img/structure/B12935422.png)
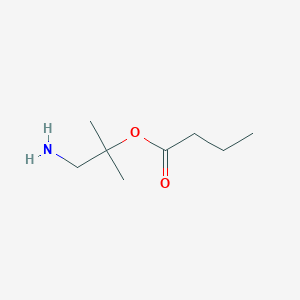

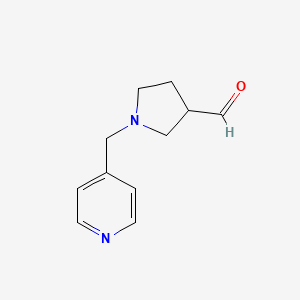
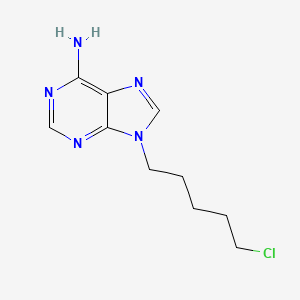
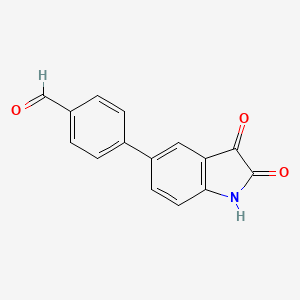

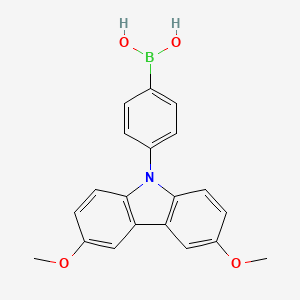
![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)
![Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12935478.png)
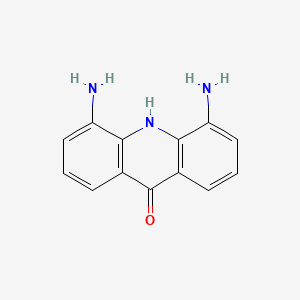
![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)
